6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline
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Overview
Description
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the indoloquinoline core. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline typically involves the annulation of indoles with appropriate aniline derivatives. One common method involves the use of 2-vinylanilines and iodine as a catalyst. The reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . This method is efficient and does not require pre-functionalization procedures, providing the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the indole ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex tetracyclic structures.
Common Reagents and Conditions
Iodine: Used as a catalyst in the annulation reaction.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, inhibiting transcription and translation processes . Additionally, it can inhibit specific kinases, such as DYRK1A, by binding to their active sites and preventing their activity .
Comparison with Similar Compounds
6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline can be compared with other indoloquinoline derivatives, such as:
11H-indolo[3,2-c]quinoline-6-carboxylic acid: Known for its kinase inhibition properties.
10-Iodo-11H-indolo[3,2-c]quinoline: Exhibits potent DYRK1A inhibition with considerable selectivity.
6-Amino-substituted 11H-indolo[3,2-c]quinolines: Studied for their antiproliferative activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
649749-00-8 |
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Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
6-chloro-2-methoxy-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H11ClN2O/c1-20-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3 |
InChI Key |
CMXQCBXMSMNPCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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